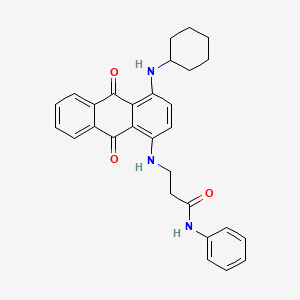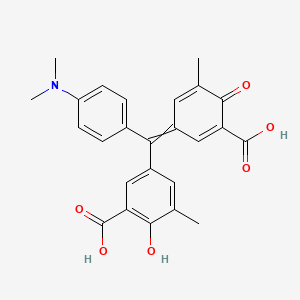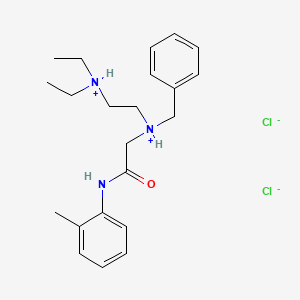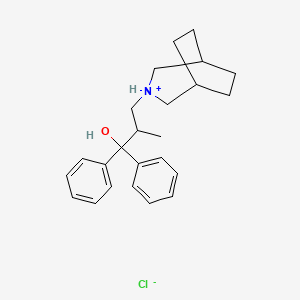
3-Azabicyclo(3.2.2)nonane-3-propanol, beta-methyl-alpha,alpha-diphenyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azabicyclo(3.2.2)nonane-3-propanol, beta-methyl-alpha,alpha-diphenyl-, hydrochloride is a complex organic compound known for its unique bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of protozoal infections.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo(322)nonane-3-propanol, beta-methyl-alpha,alpha-diphenyl-, hydrochloride involves multiple stepsCommon reagents used in these reactions include various alkylating agents, reducing agents, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
3-Azabicyclo(3.2.2)nonane-3-propanol, beta-methyl-alpha,alpha-diphenyl-, hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Commonly involves the replacement of one functional group with another.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs .
Applications De Recherche Scientifique
3-Azabicyclo(3.2.2)nonane-3-propanol, beta-methyl-alpha,alpha-diphenyl-, hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly its antiprotozoal activity.
Medicine: Investigated for its therapeutic potential in treating protozoal infections such as malaria and trypanosomiasis
Industry: Utilized in the development of new pharmaceuticals and chemical products
Mécanisme D'action
The mechanism of action of 3-Azabicyclo(3.2.2)nonane-3-propanol, beta-methyl-alpha,alpha-diphenyl-, hydrochloride involves its interaction with specific molecular targets within protozoal cells. It is believed to interfere with critical pathways necessary for the survival and replication of these organisms, leading to their eventual death .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Azabicyclo(3.2.2)nonane derivatives: These compounds share the same bicyclic core structure but differ in their substituents.
2-Azabicyclo(3.2.2)nonane derivatives: Similar in structure but with variations in the position of the nitrogen atom
Uniqueness
3-Azabicyclo(3.2.2)nonane-3-propanol, beta-methyl-alpha,alpha-diphenyl-, hydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties. Its beta-methyl-alpha,alpha-diphenyl group is particularly noteworthy for its role in enhancing the compound’s antiprotozoal activity .
Propriétés
Numéro CAS |
21042-91-1 |
|---|---|
Formule moléculaire |
C24H32ClNO |
Poids moléculaire |
386.0 g/mol |
Nom IUPAC |
3-(3-azoniabicyclo[3.2.2]nonan-3-yl)-2-methyl-1,1-diphenylpropan-1-ol;chloride |
InChI |
InChI=1S/C24H31NO.ClH/c1-19(16-25-17-20-12-13-21(18-25)15-14-20)24(26,22-8-4-2-5-9-22)23-10-6-3-7-11-23;/h2-11,19-21,26H,12-18H2,1H3;1H |
Clé InChI |
QSVYTTAMBIQHES-UHFFFAOYSA-N |
SMILES canonique |
CC(C[NH+]1CC2CCC(C1)CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


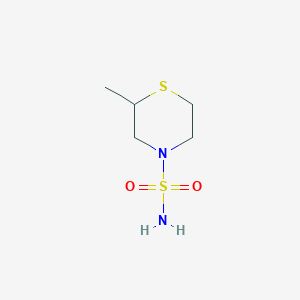
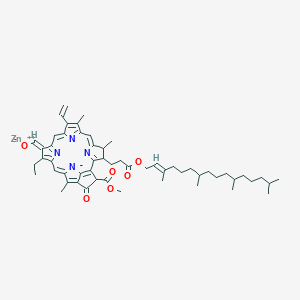
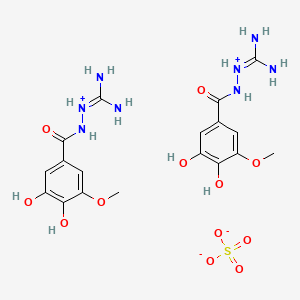
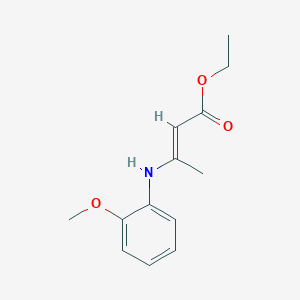

![Dimethyl-[3-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]propyl]azanium;chloride](/img/structure/B13743818.png)
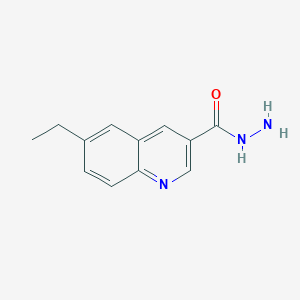
![[4-(1-benzoyl-3H-2-benzofuran-1-yl)-2-methylbutan-2-yl]-dimethylazanium;chloride](/img/structure/B13743845.png)
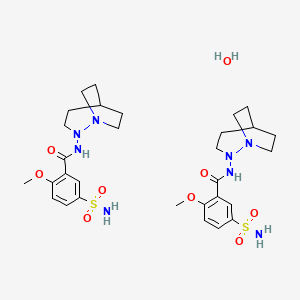
![1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]-5-methoxybenzene-1,3-dicarboxamide](/img/structure/B13743855.png)
